molecular formula C8H10ClFIN B13450981 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride CAS No. 2866318-17-2

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride

Cat. No.: B13450981
CAS No.: 2866318-17-2
M. Wt: 301.53 g/mol
InChI Key: UQVMWRHKXAIDFD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride is a chemical compound characterized by the presence of both fluorine and iodine atoms on a phenyl ring, attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms (fluorine and iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of fluorine and iodine atoms provides distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2866318-17-2

Molecular Formula

C8H10ClFIN

Molecular Weight

301.53 g/mol

IUPAC Name

2-(2-fluoro-5-iodophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9FIN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H

InChI Key

UQVMWRHKXAIDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCN)F.Cl

Origin of Product

United States

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